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Compound of Interest

Compound Name: Fosinopril

Cat. No.: B1673572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacokinetic profile of

Fosinopril in commonly used preclinical rodent models. Fosinopril, an ester prodrug, is

hydrolyzed in vivo to its active diacid metabolite, fosinoprilat, which is a potent angiotensin-

converting enzyme (ACE) inhibitor. Understanding its absorption, distribution, metabolism, and

excretion (ADME) characteristics in rodents is fundamental for the non-clinical development

and interpretation of pharmacology and toxicology studies.

Core Pharmacokinetic Parameters
The pharmacokinetic profile of Fosinopril is primarily characterized by the systemic exposure

to its active metabolite, fosinoprilat. Following oral administration, Fosinopril is slowly

absorbed and rapidly and completely hydrolyzed to fosinoprilat.

Data Presentation
While comprehensive tabular data for Fosinopril and fosinoprilat in various rodent species is

not readily available in a single source, the following tables summarize the key pharmacokinetic

parameters gathered from multiple studies in rats.

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Rats After Oral Administration of

Fosinopril
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Parameter Value Species/Strain Dosage Reference

Absorption

Oral

Bioavailability

(%)

9.7 - 13.6 Rat Not Specified [1]

Distribution

Protein Binding

(%)
≥ 95 Rat Not Specified [2]

Elimination

Half-life (t½)

(hours)
~11.5 (effective)

Rat

(normotensive)
Repeated doses [2][3]

Primary

Excretion Routes

Renal and Fecal

(approximately

equal)

Rat Not Specified [4][5]

Table 2: Tissue Distribution of Fosinoprilat in Male Rats 24 Hours After a Single Oral Dose of

14C-Fosinopril (25 mg/kg)

Tissue Relative Concentration Reference

Large Intestine Highest [2][3]

Small Intestine High [2][3]

Plasma High [2][3]

Liver High [2][3]

Lungs High [2][3]

Kidneys High [2][3]

Key Pharmacokinetic Processes
Absorption
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Fosinopril is absorbed from the proximal small intestine (duodenum/jejunum)[1][4]. The

absolute oral absorption of Fosinopril in rats has been reported to be in the range of 9.7% to

13.6%[1].

Distribution
Following absorption and conversion to fosinoprilat, the active metabolite is highly bound to

plasma proteins (≥95%)[2]. Studies in pregnant rats have shown that fosinoprilat can cross

the placenta[1]. However, animal studies indicate that fosinopril and fosinoprilat do not cross

the blood-brain barrier[4]. Twenty-four hours after a single oral dose of radiolabeled fosinopril
in male rats, the highest concentrations of fosinoprilat were observed in the large and small

intestines, plasma, liver, lungs, and kidneys[2][3].

Metabolism
Fosinopril is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically

active metabolite, fosinoprilat[2][4]. This biotransformation is believed to occur in the

gastrointestinal mucosa and the liver[3][5]. In addition to hydrolysis, fosinoprilat can be further

metabolized to a glucuronide conjugate and a p-hydroxy metabolite[1][3][4][5]. In rats, the p-

hydroxy metabolite of fosinoprilat is as potent an ACE inhibitor as fosinoprilat itself, while the

glucuronide conjugate is devoid of ACE inhibitory activity[1][3][4][5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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